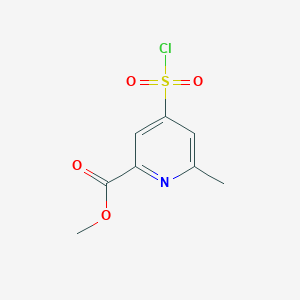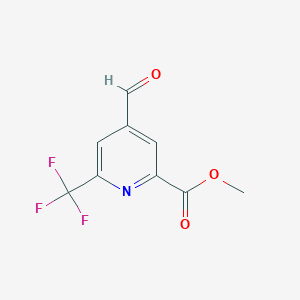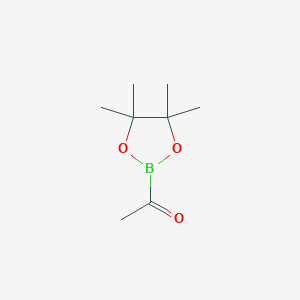
1-(Tetramethyl-1,3,2-dioxaborolan-2-YL)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tetramethyl-1,3,2-dioxaborolan-2-YL)ethan-1-one is an organic compound that features a boron atom within a dioxaborolane ring. This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis. Its structure includes a boron atom bonded to two oxygen atoms and a carbonyl group, making it a versatile reagent in synthetic chemistry.
準備方法
The synthesis of 1-(Tetramethyl-1,3,2-dioxaborolan-2-YL)ethan-1-one typically involves the reaction of pinacol with boron trihalides or boronic acids. One common method includes the reaction of pinacol with boron trichloride under anhydrous conditions to form the dioxaborolane ring. Industrial production methods often utilize similar reactions but on a larger scale, ensuring high purity and yield through controlled reaction conditions and purification processes .
化学反応の分析
1-(Tetramethyl-1,3,2-dioxaborolan-2-YL)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-boron bonds through Suzuki-Miyaura coupling reactions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
科学的研究の応用
1-(Tetramethyl-1,3,2-dioxaborolan-2-YL)ethan-1-one is widely used in scientific research due to its versatility:
Chemistry: It is a key reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of drugs, particularly in the synthesis of complex organic molecules.
Industry: It is used in the production of polymers, electronic materials, and other advanced materials.
作用機序
The mechanism of action of 1-(Tetramethyl-1,3,2-dioxaborolan-2-YL)ethan-1-one involves its ability to form stable boron-oxygen and boron-carbon bonds. In Suzuki-Miyaura coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through the transmetalation process. The molecular targets include organic halides, which react with the boron compound in the presence of a palladium catalyst to form the desired product .
類似化合物との比較
1-(Tetramethyl-1,3,2-dioxaborolan-2-YL)ethan-1-one is unique due to its stability and reactivity. Similar compounds include:
Pinacolborane: Another boron-containing compound used in hydroboration reactions.
Bis(pinacolato)diboron: Used in similar coupling reactions but with different reactivity and stability profiles.
1-Methylpyrazole-4-boronic acid pinacol ester: Used in the synthesis of heterocyclic compounds and has similar applications in organic synthesis.
This compound’s uniqueness lies in its balance of stability and reactivity, making it a valuable reagent in various chemical processes.
特性
分子式 |
C8H15BO3 |
|---|---|
分子量 |
170.02 g/mol |
IUPAC名 |
1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone |
InChI |
InChI=1S/C8H15BO3/c1-6(10)9-11-7(2,3)8(4,5)12-9/h1-5H3 |
InChIキー |
IIMIXBFPLLOAFE-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


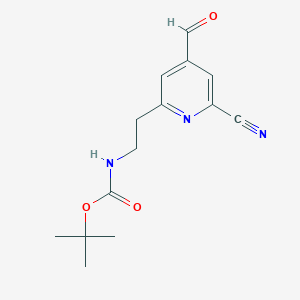
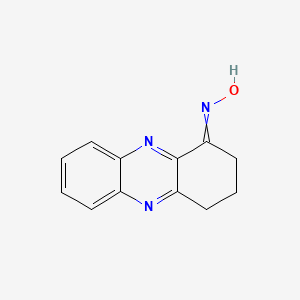
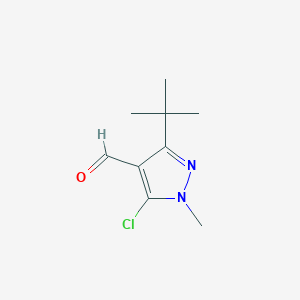
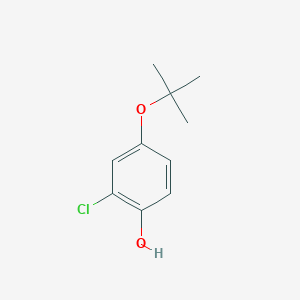

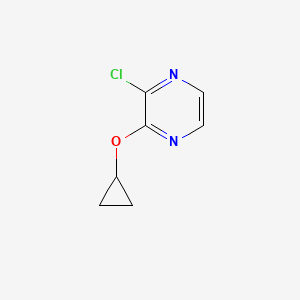
![4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14847412.png)
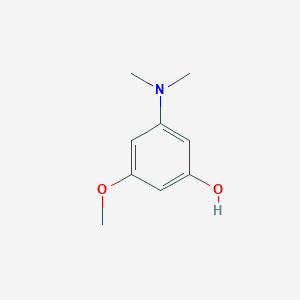
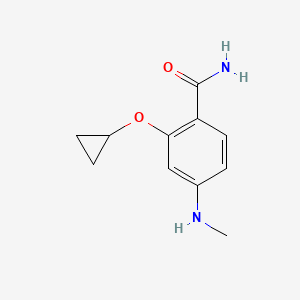
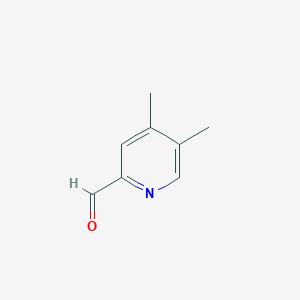
![1-[1,3]Dioxolo[4,5-F][1,3]benzoxazol-6-ylmethanamine](/img/structure/B14847437.png)
